![molecular formula C21H25Br3N6O4 B3874930 7-ethyl-8-{4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-1-piperazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874930.png)
7-ethyl-8-{4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-1-piperazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the specific reactions involved. It would likely require careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of the compound could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity could be studied by performing various chemical reactions and observing the results. The presence of different functional groups could make the compound reactive towards certain reagents or under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques. These properties could provide important information about how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br3N6O4/c1-3-30-16-18(27(2)21(33)26-19(16)32)25-20(30)29-6-4-28(5-7-29)10-13(31)11-34-17-14(23)8-12(22)9-15(17)24/h8-9,13,31H,3-7,10-11H2,1-2H3,(H,26,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHOESILGISCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC(COC4=C(C=C(C=C4Br)Br)Br)O)N(C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br3N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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